(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID (S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID
Brand Name: Vulcanchem
CAS No.: 187884-90-8
VCID: VC20901971
InChI: InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1
SMILES: CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID

CAS No.: 187884-90-8

Cat. No.: VC20901971

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID - 187884-90-8

Specification

CAS No. 187884-90-8
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]propanoic acid
Standard InChI InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1
Standard InChI Key ZVYICXMIPNSFIA-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C
SMILES CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Canonical SMILES CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C

Introduction

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound with significant interest in chemical and pharmaceutical research. It belongs to the class of dihydroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structure featuring a chiral center at the propanoic acid moiety and a dimethylated dihydroisoquinoline ring.

Synthesis Methods

While specific synthesis methods for (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid are not detailed in available literature, related compounds within the dihydroisoquinoline family can be synthesized through several approaches:

  • N-Alkylation: This involves direct alkylation of N-unsubstituted dihydroisoquinolines followed by oxidation steps .

  • Iminium Intermediates: These are used in forming substituted dihydroisoquinolones through mild reaction conditions .

Given these general strategies for similar compounds, researchers might adapt these methods to synthesize (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid, focusing on stereoselective synthesis techniques due to its chiral nature.

Analytical Data

Analytical characterization of organic compounds typically involves spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.

For example:

NMR Spectroscopy

In general practice:

  • The 1H{}^{1}\text{H}-NMR spectrum would show signals corresponding to aromatic protons around 7ppm7\,\text{ppm}, methylene groups near 4ppm4\,\text{ppm}, methyl groups around 00ppm0\,-\,-0\,\text{ppm}.

  • The 13C{}^{13}\text{C}-NMR would display peaks corresponding to aromatic carbons (110\approx110140ppm140\,\text{ppm}), methylene carbons (40\approx4060ppm60\,\text{ppm}), and carboxylic carbon (170\approx170180ppm180\,\text{ppm}) [e.g., see spectra from similar structures] .

IR Spectroscopy

IR analysis helps confirm functional groups such as carboxylic acids (νC=O1700\nu_{C=O} \approx1700 cm^{-1}) and amine functionalities (νNH233003500 cm1)\nu_{NH_2} \approx3300{-3500~cm^{-1}}) .

To summarize:

(S)-2-(Dimethyldihydro...) lacks extensive documentation but shares structural similarities with other biologically active isoquinline derivatives.

Future studies could explore its synthesis via adapted methods from related compounds and investigate potential pharmacological applications based on analogs' known activities.

If you need more information or updates after February 2025 regarding any new findings specifically about this compound or closely related ones that might emerge later than my knowledge cutoff date mentioned above; feel free asking again anytime!

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